Ethyl 4-(6-bromothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
OSM-S-445 is a compound that belongs to the class of aminothieno pyrimidine benzene sulfonamides. It has shown significant potential in scientific research, particularly in the field of antimalarial drug development. This compound is part of the Open Source Malaria (OSM) project, which aims to discover and develop new antimalarial drugs through open-source collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-445 typically involves the following steps:
Formation of the Thienopyrimidine Core: This is achieved through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.
Introduction of the Amino Group: An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at elevated temperatures (around 120°C).
Sulfonamide Formation:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
OSM-S-445 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Various substitution reactions can occur at the amino or sulfonamide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of OSM-S-445.
Scientific Research Applications
OSM-S-445 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
The mechanism of action of OSM-S-445 involves the inhibition of the Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-445 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the parasite’s death .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothieno pyrimidine benzene sulfonamide with similar antimalarial activity.
OSM-S-291 to OSM-S-301: A series of analogs with variations in the thienopyrimidine core and sulfonamide groups.
Uniqueness
OSM-S-445 is unique due to its specific structural features and its potent activity against Plasmodium falciparum. Its ability to form a covalent adduct with the target enzyme distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H15BrN4O2S |
---|---|
Molecular Weight |
371.26 g/mol |
IUPAC Name |
ethyl 4-(6-bromothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN4O2S/c1-2-20-13(19)18-5-3-17(4-6-18)12-11-9(15-8-16-12)7-10(14)21-11/h7-8H,2-6H2,1H3 |
InChI Key |
CYIWXVDAQGXRCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2SC(=C3)Br |
Origin of Product |
United States |
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